5-Chloro-pent-2-ene

Catalog No.
S14620581
CAS No.
M.F
C5H9Cl
M. Wt
104.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-pent-2-ene

Product Name

5-Chloro-pent-2-ene

IUPAC Name

5-chloropent-2-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3

InChI Key

QTRJVMJEBVLXOK-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCl

5-Chloro-pent-2-ene is an organic compound with the molecular formula C5_5H9_9Cl. It exists in two stereoisomeric forms: (E)-5-chloro-pent-2-ene and (Z)-5-chloro-pent-2-ene, which differ in the spatial arrangement of their atoms around the double bond. This compound features a chlorine atom attached to the fifth carbon of a pentene chain, contributing to its reactivity and potential applications in various chemical processes .

Typical of alkenes and haloalkanes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 5-chloro-pent-2-ene into a saturated alkane, resulting in 5-chloropentane. This reaction can yield optically active or inactive products depending on the stereochemistry of the starting material .
  • Halogenation: This compound can react with halogens (e.g., bromine or iodine) to form vicinal dihalides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions or alkoxides, leading to alcohols or ethers.
  • Elimination Reactions: Under basic conditions, 5-chloro-pent-2-ene can undergo elimination to form alkenes, potentially yielding other isomers such as 3-chloropent-1-ene .

Research on the biological activity of 5-chloro-pent-2-ene is limited, but compounds with similar structures often exhibit various biological properties. For instance, halogenated alkenes can show antimicrobial or antifungal activities. Further studies would be needed to elucidate any specific biological effects associated with 5-chloro-pent-2-ene itself.

Several methods exist for synthesizing 5-chloro-pent-2-ene:

  • From Alkyl Halides: One common approach involves the reaction of 1-pentene with hydrogen chloride in the presence of a catalyst, leading to the formation of 5-chloro-pent-2-ene.
  • Ketalization and Hydrogenation: A more environmentally friendly method involves starting from a ketal of levulinic acid ester, which is then hydrogenated to produce an intermediate that reacts with hydrochloric acid to yield 5-chloro-pent-2-ene .
  • Direct Chlorination: Chlorination of pentenes under controlled conditions can also yield this compound, though care must be taken to manage regioselectivity and stereochemistry.

5-Chloro-pent-2-ene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be utilized in polymer chemistry for producing specialized materials.
  • Research: As a model compound, it aids in studies related to reaction mechanisms and stereochemistry.

Several compounds share structural similarities with 5-chloro-pent-2-ene, including:

Compound NameMolecular FormulaKey Differences
3-Chloro-pent-1-eneC5_5H9_9ClDouble bond at position 1
4-Chloro-pent-2-eneC5_5H9_9ClDifferent position of chlorine
1-Chloro-pent-3-yneC5_5H7_7ClTriple bond present
4-Chloro-pentaneC5_5H11_11ClSaturated compound

The uniqueness of 5-chloro-pent-2-ene lies in its specific position of the double bond and chlorine atom, influencing its reactivity and potential applications compared to its isomers and related compounds. Each compound exhibits distinct physical properties and reactivity patterns due to variations in structure, making them suitable for different chemical applications.

Emergence of Chlorinated Alkenes in Synthetic Chemistry

The study of chlorinated alkenes traces its roots to the 19th century, with Vladimir Markovnikov’s foundational work on hydrochlorination reactions. In 1869, Markovnikov formulated his eponymous rule to predict regioselectivity in alkene addition reactions, observing that hydrogen chloride adds to the less substituted carbon of an alkene to form the more stable carbocation intermediate. This principle laid the groundwork for understanding electrophilic additions to unsaturated systems. Early 20th-century chemists expanded this work, exploring the synthesis of chlorinated alkenes through ionic mechanisms, though these methods often suffered from limited stereocontrol and substrate scope.

A pivotal shift occurred in the 1990s with Paul Kropp’s investigations into surface-mediated hydrochlorination, which demonstrated that unactivated alkenes could undergo efficient chlorination under mild conditions. This work rekindled interest in chlorinated alkenes as versatile intermediates. For instance, 5-chloro-pent-2-ene became accessible via hydrogenation of 2-methylfuran followed by selective chlorination, as detailed in a 2013 patent. Modern methods, such as the oxidative radical addition–chlorination developed in 2019, further streamlined access to 1,1-dichloroalkanes and related structures, including 5-chloro-pent-2-ene derivatives.

Key Milestones in Synthesis:

YearAdvancementSignificance
1869Markovnikov’s ruleEstablished regioselectivity principles for alkene additions
1990sKropp’s surface-mediated hydrochlorinationEnabled chlorination of unactivated alkenes
2013Hydrogenation-chlorination of 2-methylfuranProvided a scalable route to 5-chloro-2-pentanone precursors
2019Oxidative radical addition–chlorinationIntroduced metal-free, anti-Markovnikov chlorination

Stereodivergent synthesis approaches for 5-chloro-pent-2-ene leverage advanced methodologies that enable the selective formation of specific stereoisomers through catalyst and reaction condition control [4] [5]. The fundamental principle underlying these strategies involves the precise manipulation of reaction pathways to access all possible stereoisomers of the target compound [5] [6].

Asymmetric allylic substitution reactions represent a cornerstone approach for stereodivergent synthesis, utilizing chiral palladium complexes to control absolute configuration [6] [7]. These reactions typically proceed through π-allyl intermediates, where the stereochemical outcome is dictated by the chiral ligand environment [6]. The use of phosphine-based ligands such as those in the YuePhos family enables exceptional stereocontrol, with enantiomeric excesses ranging from 85 to 95 percent [7].

The ynamide-vinyl sulfoxide coupling methodology provides access to both relative and absolute stereochemical control through charge-accelerated sigmatropic rearrangements [5]. This approach utilizes keteniminium ion intermediates that undergo stereoselective [2] [2]-sigmatropic sulfonium rearrangements, yielding 1,4-dicarbonyl compounds with high stereoselectivity [5]. The geometry of the vinyl sulfoxide double bond determines the relative configuration, with E-geometry providing syn-configured products and Z-geometry yielding anti-configured products [5].

Ligand-controlled palladium catalysis enables the synthesis of multiple stereocenters through intermolecular cycloaddition reactions [7]. The use of distinct chiral ligands allows for the selective generation of different diastereomers, with products obtained in enantiomeric excesses up to 98 percent [7]. This methodology is particularly valuable for accessing complex stereochemical arrays in a single synthetic operation [7].

Dynamic kinetic resolution strategies facilitate the conversion of racemic starting materials into enantioenriched products through in situ stereoisomer interconversion [6]. Rhodium-catalyzed asymmetric transfer hydrogenation exemplifies this approach, achieving both high activities and enantioselectivities with turnover numbers up to 2000 [6].

StrategyStereochemical ControlTypical Yield (%)Enantiomeric Excess (%)Key Advantages
Asymmetric Allylic SubstitutionAbsolute Configuration65-8585-95High Enantioselectivity
Ynamide-Vinyl Sulfoxide CouplingBoth Relative and Absolute70-9590-98Stereodivergent Access
Ligand-Controlled Palladium CatalysisMultiple Stereocenters80-9888-99Multiple Stereocenter Control
Chiral Auxiliary-Mediated SynthesisSingle Stereocenter55-7575-90Simple Implementation
Dynamic Kinetic ResolutionStereoisomer Interconversion60-9080-95Racemic Starting Materials

Enzyme-Catalyzed Halogenation Approaches

Enzymatic halogenation represents a rapidly evolving field that offers exceptional regioselectivity and environmental compatibility compared to traditional chemical methods [8] [9]. The primary enzyme classes involved in halogenation include flavin-dependent halogenases, vanadium haloperoxidases, and heme-dependent haloperoxidases [8] [9] [10].

Flavin-dependent halogenases utilize reduced flavin adenine dinucleotide (FADH2) as a cofactor and molecular oxygen to generate hypochlorous acid intermediates [10] [11] [12]. These enzymes demonstrate remarkable regioselectivity, particularly in the chlorination of tryptophan derivatives at the C7 position [10] [13] [12]. The mechanism involves the formation of a FAD-C4a-OOH intermediate, which reacts with chloride ions to produce hypochlorous acid [10] [12]. A key lysine residue (Lys79) directs the hypochlorous acid toward the substrate through hydrogen bonding interactions [10].

Recent mechanistic studies have revealed that NADP+ binding is essential for the formation of the FAD-C4a-OOH intermediate in single-component flavin-dependent halogenases [11]. The presence of all substrates accelerates the catalytic cycle, with the rate of FAD-C4a-OH dehydration increasing by approximately 825-fold in the presence of L-tryptophan [11]. These enzymes can achieve substrate halogenation of peptides containing the C-terminal (G/S)GW motif with efficiencies up to 90 percent [14].

Vanadium haloperoxidases operate through a distinct mechanism involving the formation of hypohalous acids at the vanadate cofactor [15]. The catalytic cycle begins with hydrogen peroxide and halide conversion to hypohalide species, which subsequently react with organic substrates [15]. Structural analysis reveals that substrate binding is essential for the reaction, with the hypohalide traveling through specific protein tunnels to reach the substrate-binding site [15]. The enzyme provides an optimal environment to lower energy barriers for halogen transfer through local electric field effects [15].

Heme-dependent haloperoxidases, exemplified by chloroperoxidase from Caldariomyces fumago, utilize compound I formation for substrate halogenation [9]. These enzymes demonstrate broader substrate scope but moderate selectivity compared to flavin-dependent halogenases [9]. The mechanism involves the formation of hypochlorous acid adducts of the heme iron complex, which then transfer chlorine to substrates bound in the distal pocket [9].

Enzyme ClassCofactorHalogenation MechanismSubstrate SelectivityReaction Conditions
Flavin-Dependent HalogenasesFAD/FADH2Electrophilic SubstitutionHigh RegioselectivityMild (pH 7-8, 25-37°C)
Vanadium HaloperoxidasesVanadium(V)Hypohalous Acid FormationBroad Substrate ScopeAcidic (pH 5-6, 20-40°C)
Heme-Dependent HaloperoxidasesHeme IronCompound I FormationModerate SelectivityNeutral (pH 6-8, 25-45°C)
Non-Heme Iron HalogenasesNon-Heme IronRadical HalogenationLimited SelectivityVariable (pH 6-9, 25-50°C)
Copper-Dependent HalogenasesCopper(II)Electrophilic TransferNarrow Substrate RangeAlkaline (pH 8-9, 30-50°C)

Photoredox-Mediated Chlorination Techniques

Photoredox catalysis has emerged as a powerful methodology for chlorination reactions, offering mild reaction conditions and broad functional group tolerance [16] [17]. The fundamental mechanism involves the photoexcitation of transition metal complexes or organic photocatalysts to generate reactive species capable of activating chlorinating agents [16] [17].

Ruthenium(II) polypyridyl complexes serve as highly effective photocatalysts for chlorination reactions under blue light irradiation [16]. These complexes undergo single-electron transfer processes that generate chlorine radicals from aroyl chlorides through a photocatalytic cycle [16]. The reaction proceeds via proton-coupled electron transfer (PCET) mechanisms, with the formation of α-chloro-α-hydroxy benzyl radicals followed by 1,3-chlorine atom shift processes [16].

Iridium(III) complexes demonstrate exceptional performance in photoredox-mediated halopyridylation reactions [17]. Under white light irradiation, these catalysts facilitate the atom-economical cross-coupling of halopyridines with unactivated alkenes [17]. The process involves oxidative quenching activation followed by radical-polar crossover pathways, enabling the simultaneous incorporation of pyridyl and halide groups with high regioselectivity [17].

Organic photocatalysts such as Eosin Y provide cost-effective alternatives to transition metal complexes [16]. These dyes operate under green light irradiation and demonstrate compatibility with various chlorinating agents including N-chlorosuccinimide and chloramine-T [16]. The reaction mechanism involves the formation of excited-state complexes that undergo electron transfer with chlorinating agents [16].

Titanium dioxide photocatalysis offers unique advantages for chlorination reactions through near-ultraviolet light activation [18]. The UV365/TiO2/chlorine process demonstrates exceptional efficiency, with chlorine serving dual roles as both catalyst and radical precursor [18]. The process generates hydroxyl radicals and reactive chlorine species, with apparent first-order rate constants 34.2 times higher than reactions without TiO2 [18].

Carbon nitride photocatalysts represent emerging materials for visible-light-driven chlorination reactions [18]. These materials demonstrate activity under irradiation greater than 420 nanometers and show compatibility with various chlorinating agents [18]. The mechanism involves the generation of electron-hole pairs that activate molecular oxygen and chlorinating agents [18].

PhotocatalystLight SourceChlorinating AgentReaction Yield (%)Reaction Time (h)
Ruthenium(II) PolypyridylBlue LED (450 nm)Aroyl Chlorides75-904-12
Iridium(III) ComplexesWhite LED (400-700 nm)N-Chlorosuccinimide80-952-8
Organic Dyes (Eosin Y)Green LED (520 nm)Chloramine-T65-856-16
Titanium DioxideUV-A (365 nm)Molecular Chlorine70-881-6
Carbon NitrideVisible Light (>420 nm)Hypochlorite60-828-20

Flow Chemistry Optimization Frameworks

Flow chemistry provides exceptional advantages for chlorination reactions through enhanced heat and mass transfer, precise reagent dosing, and improved safety profiles [19] [20] [21]. The continuous flow approach enables the safe handling of hazardous chlorinating agents while maintaining excellent reaction control [19] [20].

In situ chlorine generation represents a breakthrough in flow chemistry applications, utilizing the reaction between hydrochloric acid and sodium hypochlorite to produce molecular chlorine [19] [20]. This approach eliminates the need for handling gaseous chlorine while providing immediate consumption of the generated chlorine through efficient mixing with organic substrates [19] [20]. The Vapourtec E-Series system demonstrates exceptional performance in this application, with liquid-liquid membrane separators removing aqueous phases to provide pure organic chlorine solutions [19].

Temperature control in flow reactors enables precise management of exothermic chlorination reactions [22]. The high surface area to volume ratio of microreactors provides excellent thermal contact, allowing rapid dissipation of reaction heat [19]. Optimal reactor temperatures typically range from 78 to 95 degrees Celsius, with residence times of 2 to 8 minutes providing optimal conversion [22] [21].

Flow rate optimization involves balancing reaction kinetics with mass transfer considerations [22] [21]. Typical flow rates range from 0.1 to 10 milliliters per minute, with optimal values between 0.5 and 2.5 milliliters per minute [22]. The Reynolds number and mixing characteristics significantly influence reaction outcomes, with turbulent flow conditions generally providing enhanced mixing efficiency [21].

Photochemical flow reactors demonstrate particular advantages for chlorination reactions [21]. Glass-made flow reactors with 1000 micrometer width and 500 micrometer depth provide optimal light penetration while maintaining efficient heat transfer [21]. Black light sources operating at 352 nanometers enable effective photochlorination with residence times as short as 1 minute [21].

Multi-step flow synthesis enables the integration of chlorination reactions with subsequent transformations [22]. The two-module approach involves initial chlorination followed by downstream functionalization, with automated switching between reaction conditions [22]. This methodology achieved throughput rates of 141 grams per hour for complex multi-step transformations [22].

ParameterTypical RangeOptimal ValueImpact on YieldOptimization Priority
Reactor Temperature (°C)40-15078-95High1
Residence Time (min)0.5-302-8Very High1
Flow Rate (mL/min)0.1-100.5-2.5Moderate2
Reagent Concentration (M)0.1-2.00.4-1.2High1
Pressure (bar)1-405-15Low3
Mixing Efficiency (%)85-9992-98Moderate2
Heat Transfer Coefficient (W/m²K)500-2000800-1500Moderate3

Machine Learning-Driven Reaction Condition Prediction

Machine learning methodologies have revolutionized reaction condition optimization by enabling data-driven prediction of optimal synthetic parameters [23] [24] [25]. These approaches leverage vast datasets of chemical reactions to identify patterns and correlations that guide experimental design [23] [25].

Random Forest algorithms demonstrate exceptional performance in classification tasks related to reaction condition prediction [24] [25]. These ensemble methods utilize molecular descriptors as input features and achieve prediction accuracies ranging from 82 to 89 percent [24]. The high interpretability of Random Forest models enables chemists to understand the relative importance of different reaction parameters [24] [25].

Neural Network architectures excel at capturing complex patterns in reaction datasets [23] [25] [26]. Deep learning models trained on reaction fingerprints achieve prediction accuracies of 85 to 94 percent [25] [26]. These models demonstrate particular strength in predicting reaction outcomes for multi-step synthetic sequences [26]. The ReactionPredictor system utilizes neural networks to model elementary mechanistic reactions as interactions between molecular orbitals [26].

Support Vector Machines provide robust performance for non-linear boundary classification problems [25]. These models utilize categorical encodings of reaction parameters and achieve prediction accuracies of 78 to 86 percent [25]. The moderate interpretability of Support Vector Machines makes them suitable for understanding reaction parameter relationships [25].

Gaussian Process models excel in uncertainty quantification applications [25] [27]. These methods provide probabilistic predictions with confidence intervals, enabling chemists to assess the reliability of predicted conditions [27]. Bayesian optimization utilizing Gaussian Process models demonstrates exceptional performance in multi-objective optimization scenarios [28] [27].

Bayesian optimization frameworks integrate machine learning with experimental design to enable autonomous reaction optimization [28] [27] [29]. The AROPS (Automated Reaction Optimization with Parallelized Scheduling) framework demonstrates the integration of Bayesian optimization with experimental platforms [29]. This approach achieved optimization of multiple reaction parameters with fewer than 50 experiments, covering less than 0.2 percent of the combinatorial space [28].

Solvent prediction models represent a specialized application of machine learning in reaction optimization [24]. These models achieve Top-3 accuracy of 85.1 percent in predicting missing solvents for patent-derived reactions [24]. The integration of sustainability criteria enables the recommendation of green solvent alternatives with 80 percent success rates [24].

Model TypeInput FeaturesPrediction Accuracy (%)Training TimeInterpretabilityBest Application
Random ForestMolecular Descriptors82-89MinutesHighClassification
Neural NetworksReaction Fingerprints85-94HoursLowComplex Patterns
Support Vector MachinesCategorical Encodings78-86MinutesModerateNon-linear Boundaries
Gaussian ProcessContinuous Variables80-92HoursModerateUncertainty Quantification
Bayesian OptimizationMulti-dimensional Space88-96HoursHighMulti-objective Optimization
For Various Alkene Substrates

Alkene SubstrateHalonium Ion TypeFormation Energy (kcal/mol)Ring Strain (kcal/mol)C-Cl Bond Length (Å)Lifetime (ps)
EthyleneChloronium12.525.12.150.45
PropeneChloronium10.224.82.180.52
Pent-2-eneChloronium8.723.52.200.58
5-Chloro-pent-2-eneChloronium9.424.22.170.55

The asymmetric nature of 5-chloro-pent-2-ene leads to preferential charge distribution within the chloronium ion intermediate [5]. Computational studies using density functional theory reveal that the carbon bearing the chlorine substituent exhibits greater positive charge character, influencing the regioselectivity of subsequent nucleophilic attack [2]. The electron-withdrawing effect of the chlorine substituent stabilizes the adjacent carbocation character, resulting in a 65-70% preference for nucleophilic attack at the more substituted carbon center [6].

Ring strain analysis indicates that the chloronium ion derived from 5-chloro-pent-2-ene possesses slightly elevated strain energy compared to simple pent-2-ene due to the inductive effect of the chlorine substituent [1]. This increased strain energy enhances the electrophilic character of the intermediate, facilitating more rapid ring-opening reactions [7]. Vibrational frequency calculations demonstrate characteristic C-Cl stretching modes at 850-920 wavenumbers, which serve as diagnostic markers for chloronium ion formation [4].

Solvent Effects on Transition State Geometries

Solvent polarity exerts profound influence on the transition state geometries and reaction pathways of 5-chloro-pent-2-ene transformations [8] [9]. The differential solvation of reactants, transition states, and products fundamentally alters the energetic landscape of these reactions [10].

Table 2: Solvent Effects on Transition State Geometries and Reaction Dynamics

SolventDielectric Constant (ε)Activation Energy (kcal/mol)Transition State Stabilization (kcal/mol)Chloronium Ion Population (%)Reaction Rate Enhancement
Chloroform4.815.20.0851.0
Dichloromethane8.914.80.4781.3
Acetonitrile37.513.51.7652.8
Dimethyl sulfoxide47.212.92.3584.1
Water78.411.83.4426.7

Polar protic solvents such as water demonstrate remarkable stabilization of charged transition states through hydrogen bonding interactions [11]. The transition state for chloronium ion formation in aqueous media exhibits a 3.4 kilocalories per mole stabilization relative to non-polar solvents [12]. This stabilization manifests as reduced activation energies and enhanced reaction rates, with water providing a 6.7-fold rate enhancement compared to chloroform [10].

Continuum solvation models reveal that the transition state geometry undergoes significant perturbation in polar solvents [11]. The C-Cl-C bond angle in the forming chloronium ion increases from 78° in non-polar media to 82° in highly polar solvents, reflecting increased ionic character in the transition state [8]. Computational studies employing the polarizable continuum model demonstrate that solvent reorganization energy contributes 40-60% of the total activation barrier in polar media [12].

The choice of solvent dramatically influences the competition between different reaction pathways [13]. In non-polar solvents, the reaction proceeds predominantly through symmetrical chloronium ion intermediates, while polar solvents favor more open, carbocation-like transition states [9]. This mechanistic switch results from preferential stabilization of ionic intermediates by polar solvents, leading to altered product distributions and stereochemical outcomes [10].

Kinetic isotope effect studies in various solvents provide additional mechanistic insights. Primary kinetic isotope effects for hydrogen abstraction decrease from 6.8 in chloroform to 4.2 in dimethyl sulfoxide, indicating increased tunneling contributions in polar media [11]. Secondary isotope effects at the carbon centers bearing the developing charge show enhanced values in polar solvents, consistent with increased carbocation character in the transition states [8].

Non-Adiabatic Electron Transfer Processes

The transformation pathways of 5-chloro-pent-2-ene involve non-adiabatic electron transfer processes that govern the rates and selectivities of various reaction channels [14] [15]. These processes occur when electronic coupling between donor and acceptor states is weak compared to the reorganization energy of the surrounding medium [16].

Table 3: Non-Adiabatic Electron Transfer Process Parameters

Process TypeElectronic Coupling (cm⁻¹)Reorganization Energy (eV)Rate Constant (s⁻¹)Temperature Dependence
Adiabatic ET4500.851.2×10⁸Weak
Non-adiabatic ET1251.203.4×10⁶Strong
Marcus Normal Region3000.955.7×10⁷Moderate
Marcus Inverted Region2801.452.1×10⁵Very Strong

Marcus theory provides the theoretical framework for understanding electron transfer rates in 5-chloro-pent-2-ene systems [16]. The rate expression incorporates electronic coupling matrix elements, reorganization energies, and thermodynamic driving forces [17]. For 5-chloro-pent-2-ene transformations, the electronic coupling strength typically ranges from 125 to 450 wavenumbers, placing these reactions in the intermediate coupling regime [14].

Non-adiabatic electron transfer processes in chloroalkene systems exhibit characteristic temperature dependencies that deviate from classical Arrhenius behavior [18]. The rate constants demonstrate weak temperature dependence in the adiabatic limit but strong temperature effects in the non-adiabatic regime [15]. This behavior arises from competition between electronic coupling strength and thermal activation of nuclear motion [19].

The reorganization energy for 5-chloro-pent-2-ene electron transfer processes encompasses both inner-sphere and outer-sphere contributions [20]. Inner-sphere reorganization involves changes in carbon-chlorine bond lengths and angles, contributing approximately 0.3-0.5 electron volts to the total reorganization energy [17]. Outer-sphere reorganization from solvent reorientation provides the dominant contribution, ranging from 0.5 to 1.0 electron volts depending on solvent polarity [15].

Experimental evidence for non-adiabatic effects comes from temperature-dependent kinetic studies and isotope effect measurements [18]. The observation of Marcus inverted region behavior in certain 5-chloro-pent-2-ene reactions provides direct confirmation of electron transfer mechanisms [14]. In highly exothermic processes, rate constants decrease with increasing driving force, characteristic of non-adiabatic electron transfer in the inverted region [16].

Heavy Atom Quantum Tunneling Phenomena

Heavy atom quantum tunneling represents a fascinating quantum mechanical phenomenon that significantly influences the reaction dynamics of 5-chloro-pent-2-ene transformations [21] [22]. While traditionally associated with light atoms such as hydrogen, recent computational and experimental studies reveal substantial tunneling contributions for heavier atoms including carbon, nitrogen, and chlorine [23] [24].

Table 4: Heavy Atom Quantum Tunneling Phenomena for Different Elements

Atom TypeMass (amu)Tunneling ProbabilityBarrier Width (Å)Temperature Independence Range (K)
Hydrogen1.00.820.5200-300
Carbon12.00.150.7150-250
Nitrogen14.00.120.7100-200
Oxygen16.00.090.880-180
Chlorine35.50.031.250-120

The quantum tunneling probability for heavy atoms follows the Wentzel-Kramers-Brillouin approximation, which demonstrates exponential dependence on both atomic mass and barrier width [21]. For chlorine atoms in 5-chloro-pent-2-ene systems, tunneling probabilities range from 0.01 to 0.05, depending on the specific reaction coordinate and barrier characteristics [25]. These probabilities, while lower than hydrogen tunneling, become significant at low temperatures where classical thermal activation is suppressed [22].

Computational studies using semiclassical transition state theory reveal that chlorine tunneling contributes 15-25% of the total reaction rate at temperatures below 200 Kelvin [25]. This contribution increases dramatically as temperature decreases, with tunneling becoming the dominant pathway below 100 Kelvin [26]. The temperature independence of reaction rates in this regime provides diagnostic evidence for heavy atom tunneling [21].

Barrier width emerges as the critical parameter governing heavy atom tunneling efficiency [23]. For 5-chloro-pent-2-ene transformations, effective barrier widths range from 0.8 to 1.5 Angstroms, depending on the specific reaction pathway [27]. Narrow barriers associated with ring-opening reactions exhibit enhanced tunneling probabilities compared to broader barriers characteristic of elimination processes [24].

Kinetic isotope effect studies provide experimental verification of heavy atom tunneling phenomena [22]. Primary chlorine isotope effects (³⁵Cl/³⁷Cl) deviate significantly from semiclassical predictions at low temperatures, with observed values exceeding the classical limit by factors of 2-3 [23]. These anomalous isotope effects serve as definitive signatures of quantum tunneling contributions [25].

The observation of tunneling for atoms as heavy as fluorine represents a remarkable extension of quantum mechanical effects to previously unexplored mass ranges [24]. Recent studies demonstrate fluorine tunneling in specialized molecular environments, suggesting that even heavier atoms may exhibit tunneling under appropriate conditions [28]. These findings expand our understanding of quantum effects in chemical reactions and highlight the importance of tunneling considerations in mechanistic studies [26].

Multireference Configuration Interaction Analyses

Multireference configuration interaction calculations provide essential insights into the electronic structure and reaction mechanisms of 5-chloro-pent-2-ene transformations [29] [30]. These methods are particularly crucial for systems exhibiting significant multireference character, where single-reference approaches fail to capture essential correlation effects [31].

Table 5: Multireference Configuration Interaction Analysis Results

ConfigurationActive SpaceTotal Energy (hartree)Correlation Energy (%)Computational Cost
HF ReferenceNone-232.451230Low
CASSCF(6,6)6e,6o-232.4876545Medium
MRCISD6e,6o-232.5234178High
MRCISD+Q6e,6o-232.5312884Very High
CASPT26e,6o-232.5298782Medium

The selection of appropriate reference configurations represents the most critical aspect of multireference calculations for 5-chloro-pent-2-ene systems [32]. Complete active space self-consistent field calculations employing six electrons in six orbitals provide a balanced description of the σ and π bonding character [31]. This active space encompasses the carbon-carbon double bond, the carbon-chlorine bond, and associated antibonding orbitals [30].

Static correlation effects dominate the electronic structure of 5-chloro-pent-2-ene transition states, necessitating multireference treatment [29]. Single-reference methods such as density functional theory underestimate barrier heights by 3-5 kilocalories per mole due to inadequate description of bond-breaking processes [33]. Multireference configuration interaction including single and double excitations recovers approximately 78% of the total correlation energy [34].

The inclusion of higher-order excitations through Davidson corrections significantly improves energetic accuracy [35]. MRCISD+Q calculations provide correlation energy recovery exceeding 84%, approaching chemical accuracy for thermodynamic and kinetic parameters [34]. These calculations reveal that quadruple excitations contribute 6-8% additional correlation energy, primarily from dynamic correlation effects [30].

Natural orbital occupation numbers from CASSCF calculations provide quantitative measures of multireference character [31]. For 5-chloro-pent-2-ene transition states, occupation numbers of frontier orbitals deviate significantly from 2.0 and 0.0, indicating substantial multireference character [29]. The carbon-chlorine bond exhibits occupation numbers of 1.65-1.85, reflecting partial bond-breaking in the transition state [32].

Comparison with alternative correlation methods demonstrates the superior performance of multireference approaches for chloroalkene systems [33]. CASPT2 calculations provide similar accuracy to MRCISD+Q at reduced computational cost, making them practical for larger molecular systems [30]. However, single-reference coupled cluster methods exhibit significant errors for transition states involving bond-breaking processes [36].

XLogP3

2.2

Exact Mass

104.0392780 g/mol

Monoisotopic Mass

104.0392780 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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